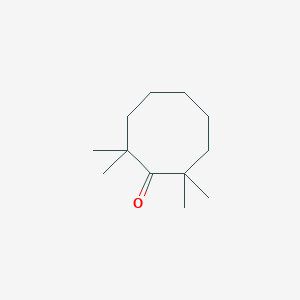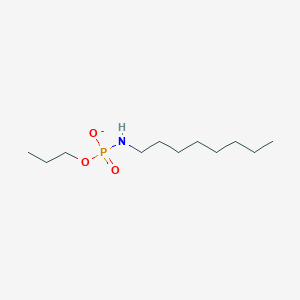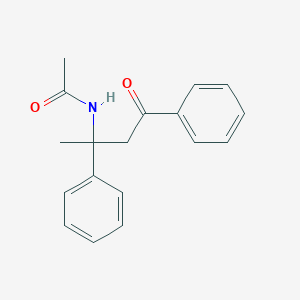![molecular formula C40H24Cl4N2S B14506394 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] CAS No. 63168-29-6](/img/structure/B14506394.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to bis(4-chlorophenyl)ethen-1-imine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of sulfanediyl and phenylene groups allows the compound to interact with hydrophobic regions of proteins, while the imine groups can form covalent bonds with nucleophilic residues, such as cysteine or lysine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfonium) bis[hexafluoroantimonate (1-)]
- 1,1’-(Sulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Sulfanediyldi-4,1-phenylene)bis(2,2-dihydroxyethanone)
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is unique due to its combination of sulfanediyl and phenylene groups with bis(4-chlorophenyl)ethen-1-imine moieties. This structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63168-29-6 |
|---|---|
Molekularformel |
C40H24Cl4N2S |
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
N-[4-[4-[2,2-bis(4-chlorophenyl)ethenylideneamino]phenyl]sulfanylphenyl]-2,2-bis(4-chlorophenyl)ethenimine |
InChI |
InChI=1S/C40H24Cl4N2S/c41-31-9-1-27(2-10-31)39(28-3-11-32(42)12-4-28)25-45-35-17-21-37(22-18-35)47-38-23-19-36(20-24-38)46-26-40(29-5-13-33(43)14-6-29)30-7-15-34(44)16-8-30/h1-24H |
InChI-Schlüssel |
SAAFIYXZRZGUBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=C=C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
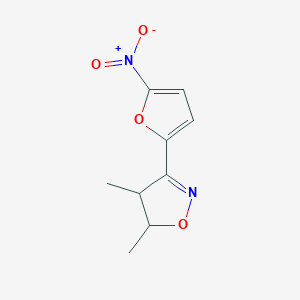
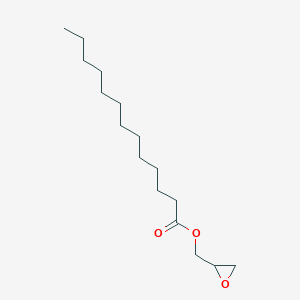
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
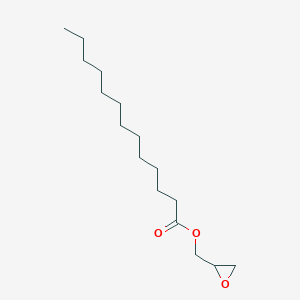
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
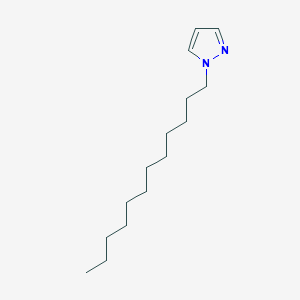
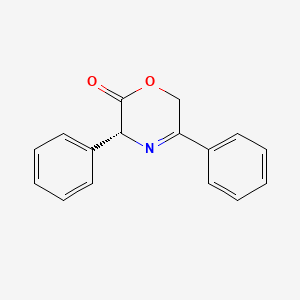
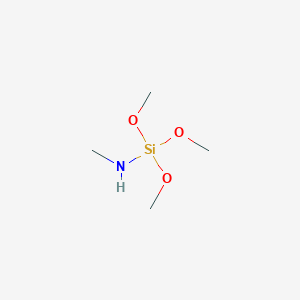
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
